molecular formula C13H9Cl3S B14621658 Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- CAS No. 60810-61-9

Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-

Cat. No.: B14621658
CAS No.: 60810-61-9
M. Wt: 303.6 g/mol
InChI Key: HUKKYOIRTBVMOG-UHFFFAOYSA-N
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Description

Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- is an organic compound with the molecular formula C14H10Cl3S. This compound is characterized by the presence of a benzene ring substituted with two chlorine atoms and a chloromethylphenylthio group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- typically involves the reaction of 1,2-dichlorobenzene with 2-(chloromethyl)thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and various amines are commonly used as reagents.

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and sulfides.

Scientific Research Applications

Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: The compound can modulate the activity of receptors by binding to their ligand-binding domains.

    DNA Interaction: The compound can interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- can be compared with other similar compounds such as:

    1,2-Dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.

    2-(Chloromethyl)thiophenol: A compound with a chloromethyl group and a thiophenol group.

    1,2-Dichloro-4-(chloromethyl)benzene: A compound with a similar structure but lacking the thiophenol group.

The uniqueness of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- lies in its combination of functional groups, which gives it distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

60810-61-9

Molecular Formula

C13H9Cl3S

Molecular Weight

303.6 g/mol

IUPAC Name

1,2-dichloro-4-[2-(chloromethyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C13H9Cl3S/c14-8-9-3-1-2-4-13(9)17-10-5-6-11(15)12(16)7-10/h1-7H,8H2

InChI Key

HUKKYOIRTBVMOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCl)SC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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